molecular formula C14H17N3O4S B215467 N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide

Cat. No. B215467
M. Wt: 323.37 g/mol
InChI Key: XCGLCFAUJIHSHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide is a chemical compound that has been synthesized for scientific research purposes. This compound has shown potential for various applications in the field of biochemistry and physiology.

Mechanism of Action

The mechanism of action of N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide is not fully understood. However, it has been suggested that this compound may act as an inhibitor of certain enzymes involved in cell growth and differentiation.
Biochemical and Physiological Effects:
N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide has been shown to have various biochemical and physiological effects. This compound has been found to inhibit the growth of cancer cells in vitro. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide in lab experiments is its potential for use in the development of new drugs for the treatment of various diseases. However, one limitation of using this compound is its limited solubility in water, which may affect its bioavailability.

Future Directions

There are many potential future directions for the use of N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide in scientific research. One potential direction is the development of new drugs for the treatment of cancer and other diseases. Another potential direction is the study of the compound's effects on various enzymes involved in cell growth and differentiation. Additionally, further studies could be conducted to investigate the compound's potential for use in gene therapy and other novel therapeutic approaches.
In conclusion, N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide is a compound that has shown potential for various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound for use in the development of new drugs and other therapeutic approaches.

Synthesis Methods

The synthesis of N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide involves the reaction of 3,5-dimethoxybenzoic acid with thionyl chloride to produce 3,5-dimethoxybenzoyl chloride. This intermediate is then reacted with 5-(ethoxymethyl)-1,3,4-thiadiazole-2-amine to produce the final product.

Scientific Research Applications

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide has been used in various scientific research studies. This compound has shown potential for use in the development of new drugs for the treatment of various diseases. It has also been used in studies related to the regulation of cell growth and differentiation.

properties

Product Name

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide

Molecular Formula

C14H17N3O4S

Molecular Weight

323.37 g/mol

IUPAC Name

N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide

InChI

InChI=1S/C14H17N3O4S/c1-4-21-8-12-16-17-14(22-12)15-13(18)9-5-10(19-2)7-11(6-9)20-3/h5-7H,4,8H2,1-3H3,(H,15,17,18)

InChI Key

XCGLCFAUJIHSHM-UHFFFAOYSA-N

SMILES

CCOCC1=NN=C(S1)NC(=O)C2=CC(=CC(=C2)OC)OC

Canonical SMILES

CCOCC1=NN=C(S1)NC(=O)C2=CC(=CC(=C2)OC)OC

solubility

25.8 [ug/mL]

Origin of Product

United States

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